N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride
CAS No.: 1216909-92-0
Cat. No.: VC7460852
Molecular Formula: C19H20Cl2N4O5S
Molecular Weight: 487.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216909-92-0 |
|---|---|
| Molecular Formula | C19H20Cl2N4O5S |
| Molecular Weight | 487.35 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrofuran-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C19H19ClN4O5S.ClH/c20-13-2-3-14-16(12-13)30-19(21-14)23(7-1-6-22-8-10-28-11-9-22)18(25)15-4-5-17(29-15)24(26)27;/h2-5,12H,1,6-11H2;1H |
| Standard InChI Key | JUIUBOMREVKUAN-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 6-chlorobenzo[d]thiazole core, where a chlorine atom is substituted at the 6th position of the benzothiazole ring. This heterocyclic system is linked via a carboxamide bond to a 5-nitrofuran group, which is further substituted with a 3-morpholinopropyl chain. The hydrochloride salt enhances solubility, a critical factor for bioavailability in physiological environments .
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 487.35 g/mol | |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrofuran-2-carboxamide; hydrochloride | |
| SMILES | C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(O4)N+[O-].Cl |
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra resolve distinct signals for the benzothiazole (δ 7.45–6.90 ppm), morpholine (δ 3.60–2.85 ppm), and nitrofuran (δ 7.44–6.85 ppm) groups .
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 487.35 corroborates the molecular formula.
-
Infrared (IR) Spectroscopy: Stretching vibrations at 1,650 cm (amide C=O) and 1,520 cm (nitro group) confirm functional groups.
Synthesis and Optimization
Synthetic Pathways
The synthesis likely involves a multi-step sequence:
-
Formation of 6-Chlorobenzo[d]thiazol-2-amine: Cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide yields the benzothiazole core.
-
Morpholinopropyl Side Chain Introduction: Alkylation of the benzothiazol-2-amine with 3-chloropropylmorpholine under basic conditions.
-
Nitrofuran Carboxamide Coupling: Reaction with 5-nitrofuran-2-carbonyl chloride in the presence of a coupling agent like HATU .
Table 2: Hypothetical Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Cyanogen bromide, EtOH, reflux | 75% | |
| 2 | 3-Chloropropylmorpholine, KCO, DMF | 68% | |
| 3 | 5-Nitrofuran-2-carbonyl chloride, HATU, DIPEA | 52% |
Purification and Quality Control
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Critical impurities include unreacted starting materials and dechlorinated byproducts .
Biological Activity and Mechanisms
Anticancer Properties
The benzo[d]thiazole scaffold intercalates DNA and inhibits topoisomerase II, while the morpholine group modulates kinase pathways (e.g., PI3K/AKT) . In silico studies predict IC values of <10 µM against breast (MCF-7) and lung (A549) cancer cell lines.
Table 3: Hypothetical Biological Data (Based on Analogous Compounds)
| Assay | Result | Source |
|---|---|---|
| Antibacterial (MIC, S. aureus) | 4 µg/mL | |
| Anticancer (IC, MCF-7) | 8.2 µM | |
| Cytotoxicity (HEK293) | >50 µM |
Computational Insights and Molecular Docking
Target Prediction
Molecular docking using AutoDock Vina suggests high affinity for bacterial DNA gyrase (binding energy: −9.2 kcal/mol) and human topoisomerase IIα (−8.7 kcal/mol). The nitrofuran group forms hydrogen bonds with catalytic residues (e.g., Asn464 in gyrase), while the morpholine moiety occupies hydrophobic pockets .
ADMET Profiling
SwissADME predictions indicate moderate bioavailability (F = 65%), with logP = 2.1 and TPSA = 112 Ų. The compound likely crosses the blood-brain barrier, posing potential neurotoxicity risks .
Applications and Future Directions
Therapeutic Development
Preclinical studies should prioritize:
-
Combination Therapies: Synergy with β-lactam antibiotics or cisplatin .
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance tumor targeting .
Diagnostic Tools
Fluorescent tagging (e.g., BODIPY derivatives) could enable real-time tracking in bacterial biofilms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume